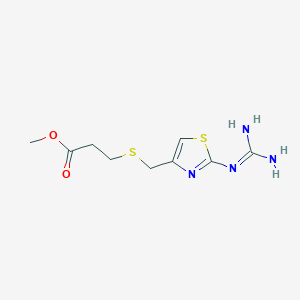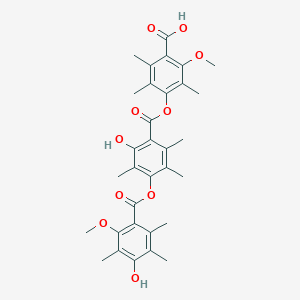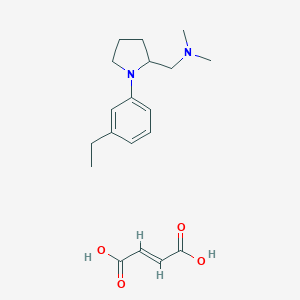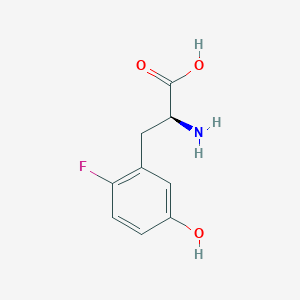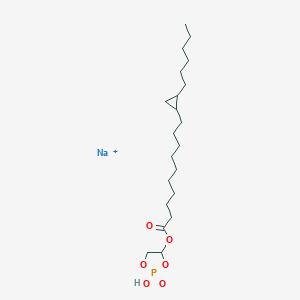
Phylpa 18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phylpa 18 is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is synthesized using a unique method that allows for the production of a highly pure and stable product. Phylpa 18 has been shown to have a number of biochemical and physiological effects that make it a promising tool for studying various cellular processes. In
Wirkmechanismus
Phylpa 18 is believed to exert its effects through the inhibition of specific enzymes and receptors. It has been shown to inhibit the activity of enzymes involved in cellular signaling pathways, as well as receptors that are involved in cell growth and proliferation. By inhibiting these targets, Phylpa 18 can disrupt cellular processes and lead to changes in cell behavior.
Biochemische Und Physiologische Effekte
Phylpa 18 has a number of biochemical and physiological effects that make it a valuable tool for studying cellular processes. It has been shown to induce changes in gene expression, alter cellular signaling pathways, and inhibit cell growth and proliferation. Additionally, it has been shown to have activity against cancer cells, making it a potential candidate for cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Phylpa 18 is its high purity and stability. This makes it easier to work with in the lab and ensures that the results obtained are reliable. Additionally, its broad activity against a variety of cellular targets makes it a versatile tool for studying cellular processes.
However, there are also some limitations to using Phylpa 18 in lab experiments. One of the main limitations is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups. Additionally, its activity against a variety of cellular targets can make it difficult to isolate the specific effects of the compound on a particular cellular process.
Zukünftige Richtungen
There are a number of future directions for research on Phylpa 18. One area of interest is its potential applications in cancer research. Phylpa 18 has been shown to have activity against cancer cells, and further research could explore its potential as a cancer treatment. Additionally, research could focus on the specific cellular targets of Phylpa 18 and their roles in various cellular processes. This could lead to a better understanding of the mechanisms of action of the compound and its potential applications in various fields of research.
Synthesemethoden
Phylpa 18 is synthesized using a combination of organic chemistry techniques. The starting materials for the synthesis are readily available and the reaction conditions are relatively mild. The synthesis involves the formation of a complex intermediate that is then converted into the final product through a series of chemical reactions. The final product is purified using chromatography techniques to obtain a highly pure and stable compound.
Wissenschaftliche Forschungsanwendungen
Phylpa 18 has a number of potential applications in scientific research. It has been shown to have activity against a variety of cellular targets, including enzymes and receptors. This makes it a valuable tool for studying various cellular processes. Phylpa 18 can be used to investigate the mechanisms of action of enzymes and receptors, as well as their interactions with other cellular components. Additionally, it has been shown to have activity against cancer cells, making it a potential candidate for cancer research.
Eigenschaften
CAS-Nummer |
154482-94-7 |
|---|---|
Produktname |
Phylpa 18 |
Molekularformel |
C21H39NaO6P+ |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
sodium;(2-hydroxy-2-oxo-1,3,2λ5-dioxaphospholan-4-yl) 10-(2-hexylcyclopropyl)decanoate |
InChI |
InChI=1S/C21H39O6P.Na/c1-2-3-4-10-13-18-16-19(18)14-11-8-6-5-7-9-12-15-20(22)26-21-17-25-28(23,24)27-21;/h18-19,21H,2-17H2,1H3,(H,23,24);/q;+1 |
InChI-Schlüssel |
JGABFIJEYQRXMR-UHFFFAOYSA-N |
SMILES |
CCCCCCC1CC1CCCCCCCCCC(=O)OC2COP(=O)(O2)O.[Na+] |
Kanonische SMILES |
CCCCCCC1CC1CCCCCCCCCC(=O)OC2COP(=O)(O2)O.[Na+] |
Synonyme |
PHYLPA 18 PHYLPA-18 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



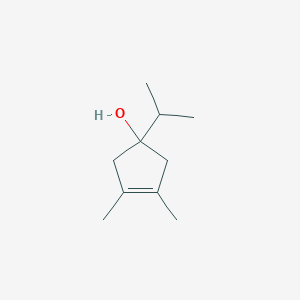
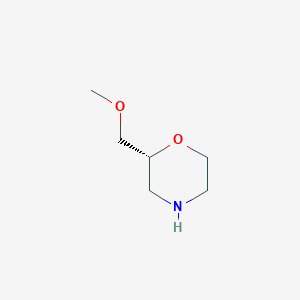
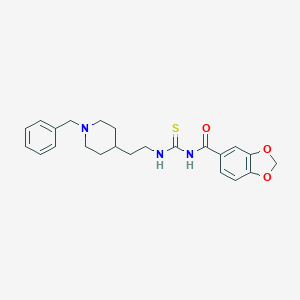
![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide](/img/structure/B114751.png)
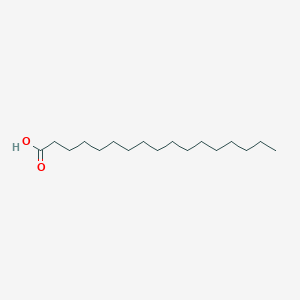
![2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide](/img/structure/B114756.png)
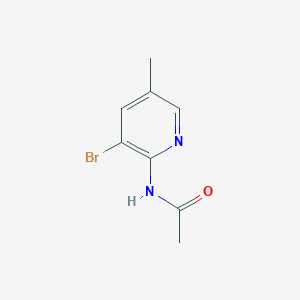
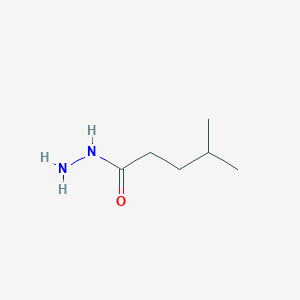
![3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B114763.png)
